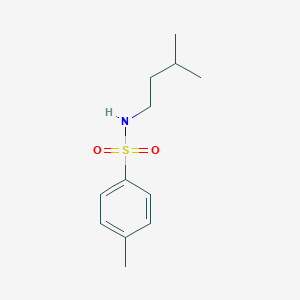![molecular formula C18H14N2O3 B186492 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 53157-46-3](/img/structure/B186492.png)
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as Idoxuridine, is an antiviral drug that is used to treat herpes simplex virus infections. It was first synthesized in 1959 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione works by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, which causes chain termination and prevents further replication of the virus.
生化学的および生理学的効果
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in both normal and cancer cells, and has been studied for its potential use in cancer treatment. It has also been shown to have immunosuppressive effects, which may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, and it is readily available. However, it also has several limitations. It is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, its antiviral properties may interfere with other experimental treatments.
将来の方向性
There are several potential future directions for research on 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in cancer treatment. It has been shown to inhibit DNA synthesis in cancer cells, and may have potential as a chemotherapy agent. Another area of interest is its potential use in the treatment of autoimmune diseases. Its immunosuppressive effects may be useful in the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione, and to identify any potential side effects or limitations of its use.
科学的研究の応用
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its antiviral properties and has been used in the treatment of herpes simplex virus infections. It has also been studied for its potential use in the treatment of other viral infections, such as varicella-zoster virus and cytomegalovirus.
特性
CAS番号 |
53157-46-3 |
|---|---|
製品名 |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione |
分子式 |
C18H14N2O3 |
分子量 |
306.3 g/mol |
IUPAC名 |
2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H14N2O3/c21-12-5-6-16-15(9-12)11(10-19-16)7-8-20-17(22)13-3-1-2-4-14(13)18(20)23/h1-6,9-10,19,21H,7-8H2 |
InChIキー |
QXPSOWPOHSZKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
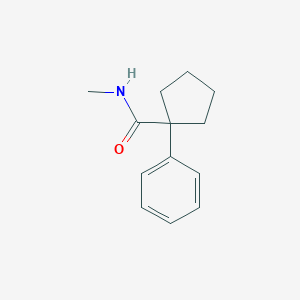
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
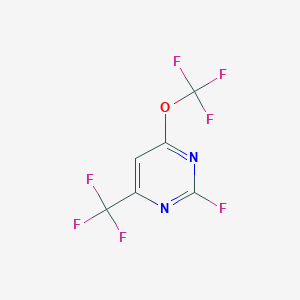
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
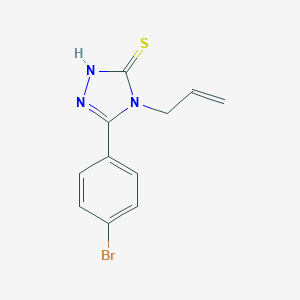
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
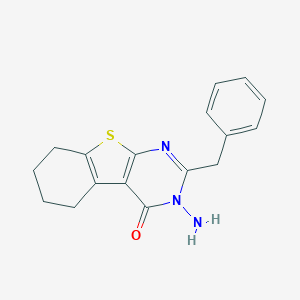
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
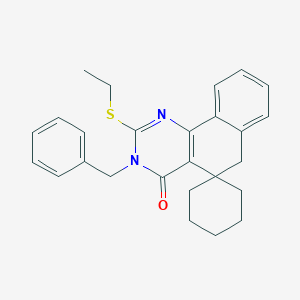
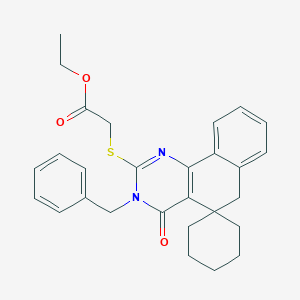
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
